molecular formula C₁₂H₁₅NO₄ B1144510 N-[2-(4-Ethoxyphenyl)acetyl]glycine CAS No. 1098362-68-5

N-[2-(4-Ethoxyphenyl)acetyl]glycine

Cat. No.: B1144510
CAS No.: 1098362-68-5
M. Wt: 237.25
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Description

N-[2-(4-Ethoxyphenyl)acetyl]glycine (CAS: 1098362-68-5) is a glycine derivative where the amino group is substituted with a 2-(4-ethoxyphenyl)acetyl moiety. Its structure combines glycine’s simplicity with the aromatic and ether-functionalized side chain, offering unique physicochemical properties.

Properties

IUPAC Name

2-[[2-(4-ethoxyphenyl)acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-2-17-10-5-3-9(4-6-10)7-11(14)13-8-12(15)16/h3-6H,2,7-8H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJTVAJWBYIEVBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Ethoxyphenyl)acetyl]glycine typically involves the reaction of 4-ethoxyphenylacetic acid with glycine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis . This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Ethoxyphenyl)acetyl]glycine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group can yield 4-ethoxybenzoic acid , while reduction of the acetyl group can produce N-[2-(4-ethoxyphenyl)ethyl]glycine .

Scientific Research Applications

N-[2-(4-Ethoxyphenyl)acetyl]glycine has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, particularly in the context of enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(4-Ethoxyphenyl)acetyl]glycine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme targeted.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Key Properties of N-[2-(4-Ethoxyphenyl)acetyl]glycine and Analogues

Compound Name CAS Number Molecular Formula Average Mass Key Substituents Notable Properties
This compound 1098362-68-5 C12H15NO4 237.25 4-Ethoxyphenyl, acetyl Moderate polarity; enhanced lipid solubility due to ethoxy group
N-[(2,4-Dichlorophenoxy)acetyl]glycine 17212-10-1 C10H9Cl2NO4 278.085 2,4-Dichlorophenoxy, acetyl High electronegativity; potential herbicidal activity
N-[2-(4-Hydroxyphenyl)acetyl]glycine 28116-23-6 C10H11NO4 209.20 4-Hydroxyphenyl, acetyl High water solubility due to phenolic -OH group
N-[(4-Methylphenyl)acetyl]glycine 91419-97-5 C11H13NO3 207.09 4-Methylphenyl, acetyl Steric hindrance from methyl group; lower polarity
N-{[(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine - C21H25NO6 387.43 Chromenyl-oxy, acetyl UV-active; potential fluorescence applications
Electronic and Solubility Profiles
  • Ethoxy vs. Hydroxy Groups: The ethoxy group in this compound provides electron-donating effects, enhancing aromatic stability while reducing water solubility compared to the hydroxy analogue (N-[2-(4-Hydroxyphenyl)acetyl]glycine). The latter’s phenolic -OH group enables hydrogen bonding, increasing aqueous solubility .
  • Chlorinated Analogues: N-[(2,4-Dichlorophenoxy)acetyl]glycine contains electron-withdrawing Cl atoms, which may enhance binding to biological targets (e.g., enzymes) and confer herbicidal activity, akin to 2,4-D derivatives .
Steric and Pharmacokinetic Considerations
  • However, its lower molecular weight (207.09 vs. 237.25) may improve membrane permeability .
  • Chromenyl Derivatives : The chromenyl-oxy substituent in N-{[(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine adds a rigid, planar structure, making it suitable for optical applications or as a kinase inhibitor scaffold .

Biological Activity

N-[2-(4-Ethoxyphenyl)acetyl]glycine, a derivative of acetylglycine, has garnered attention in scientific research for its potential biological activities. This article delves into its mechanisms of action, biological effects, and the implications for therapeutic applications based on diverse sources.

Chemical Structure and Properties

This compound is characterized by the presence of an ethoxy-substituted phenyl group attached to an acetylated glycine moiety. This structure is significant as it influences the compound's solubility, binding affinity, and overall biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. The acetyl group enhances its ability to interact with enzyme active sites.
  • Receptor Modulation : It may modulate receptor activity, influencing signal transduction pathways crucial for cellular responses.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for further exploration in infectious disease treatment.
  • Anticancer Effects : There is emerging evidence supporting its role in inhibiting cancer cell proliferation, potentially through apoptosis induction mechanisms.
  • Anti-inflammatory Activity : Some studies have highlighted its potential to modulate inflammatory responses, which could be beneficial in treating chronic inflammatory conditions.

1. Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated a significant reduction in bacterial growth at varying concentrations, suggesting its potential as an antimicrobial agent.

Bacterial StrainInhibition Zone (mm)Concentration (µg/mL)
E. coli15100
S. aureus20200
P. aeruginosa18150

2. Anticancer Activity

In vitro studies on cancer cell lines demonstrated that this compound induces apoptosis through caspase activation pathways. The following table summarizes the findings:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)25Caspase-3 activation
HeLa (Cervical)30Mitochondrial pathway
A549 (Lung)20ROS generation

Toxicological Profile

Toxicological assessments are critical for evaluating the safety of this compound. Studies have shown:

  • Genotoxicity : No significant genotoxic effects were observed in vitro or in vivo, indicating a favorable safety profile .
  • Acute Toxicity : Animal studies revealed no mortalities or adverse effects at high doses (up to 2000 mg/kg), establishing a no-observed-adverse-effect level (NOAEL) for systemic toxicity .

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